AMBMP hydrochloride

Wnt Signaling GSK-3β Chemical Probe Selectivity

Researchers requiring Wnt pathway activation without GSK-3β off-target effects face limited options. AMBMP hydrochloride is a selective Wnt/β-catenin activator (EC50 700 nM) that does not inhibit GSK-3β (IC50 >60 µM), providing cleaner transcriptional readouts. It also acts as a tubulin polymerization inhibitor (IC50 0.33 µM), enabling dual-pathway studies. • Wnt activation without GSK-3β inhibition - cleaner signaling readout • Dual Wnt/tubulin activity - unique probe for cytoskeletal & signaling crosstalk • Consistent purity for reproducible results across experimental batches

Molecular Formula C19H18N4O3.HCl
Molecular Weight 386.84
Cat. No. B1573848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMBMP hydrochloride
SynonymsAlternative Names: BML 284, CID 11210285
Molecular FormulaC19H18N4O3.HCl
Molecular Weight386.84
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMBMP Hydrochloride: Selective Wnt Activator and Tubulin Inhibitor


AMBMP hydrochloride (CAS 2095432-75-8, also known as BML-284, Wnt Agonist 1, CID 11210285) is a cell-permeable, pyrimidine-based small molecule . It is primarily recognized as a potent and selective activator of the canonical Wnt/β-catenin signaling pathway, inducing β-catenin and TCF-dependent transcriptional activity with an EC50 of 700 nM [1]. Importantly, its mechanism for Wnt activation is distinct from classical GSK-3β inhibitors, as it does not inhibit GSK-3β enzymatic activity at physiologically relevant concentrations . Beyond Wnt modulation, AMBMP also functions as a potent inhibitor of tubulin polymerization [2] and suppresses Toll-like receptor (TLR) 2/4/5-mediated inflammatory responses in human monocytes [3]. This dual activity profile establishes AMBMP hydrochloride as a valuable and unique tool for investigating pathway-specific biology, distinguishing it from alternative Wnt modulators and tubulin agents.

Wnt/β-catenin pathway activation without GSK-3β inhibition
Tubulin polymerization disruption studies
TLR2/4/5-mediated innate immunity model studies

Why AMBMP Cannot Be Replaced by Generic Alternatives


Scientific procurement requires precise selection based on mechanism of action. A generic substitution of AMBMP hydrochloride with a common GSK-3β inhibitor, such as CHIR-99021, would result in fundamentally different and potentially confounding biological outcomes [1]. While CHIR-99021 potently inhibits GSK-3β (IC50 ~10 nM) to stabilize β-catenin [2], AMBMP achieves Wnt pathway activation without direct GSK-3β inhibition (IC50 > 60 µM) , activating Wnt signaling through an alternative, upstream mechanism [1]. Conversely, substituting AMBMP with a standard tubulin polymerization inhibitor, like nocodazole, would fail to capture its concurrent Wnt activating properties. This unique dual-modality of AMBMP—which simultaneously activates Wnt signaling and disrupts microtubule dynamics [3]—cannot be replicated by a single in-class alternative, making it an irreplaceable chemical probe for specific investigative contexts.

GSK-3β inhibitor (e.g., CHIR-99021) substitution

May introduce off-target effects on insulin, NF-κB, and glucose metabolism, altering pathway interpretation.

Standard tubulin inhibitor (e.g., nocodazole) substitution

Would lack concurrent Wnt pathway activation, failing to replicate dual-modality probe context.

Quantitative Differentiation Against Closest Analogs


Wnt Activation Mechanism vs. GSK-3β Inhibition

AMBMP hydrochloride activates the Wnt pathway through a mechanism independent of GSK-3β inhibition, in stark contrast to the standard Wnt agonist CHIR-99021. While CHIR-99021 is a potent GSK-3β inhibitor (IC50 ~10 nM), AMBMP exhibits negligible GSK-3β inhibitory activity at concentrations required for Wnt activation (IC50 > 60 µM). This difference is critical as it avoids confounding biological effects associated with broad GSK-3β inhibition .

Wnt Activation Mechanism vs. GSK-3β Inhibition
Class-level
AMBMP IC50 > 60 µM
CHIR-99021 IC50 ~0.01 µM
>6,000-fold higher IC50
Reported GSK-3β-independent Wnt activation context; avoids β-catenin stabilisation through kinase inhibition.
In vitro kinase assay, recombinant human GSK-3β.
Wnt Signaling GSK-3β Chemical Probe Selectivity

Tubulin Polymerization Inhibition Potency

AMBMP hydrochloride demonstrates potent inhibition of tubulin polymerization in a cell-free assay, with an IC50 value that is comparable to the established microtubule-disrupting agent, nocodazole. In a direct comparative fluorescence-based assay, AMBMP inhibited tubulin polymerization with an IC50 of 0.33 µM, which was virtually identical to the 0.34 µM IC50 observed for nocodazole under the same experimental conditions [1].

Tubulin Polymerization Inhibition Potency
Head-to-head
AMBMP IC50 0.33 µM
Nocodazole IC50 0.34 µM
0.01 µM lower IC50
Reported equivalent tubulin polymerization inhibition; supports dual-action probe characterization.
Cell-free fluorescence-based assay.
Tubulin Polymerization Microtubule Dynamics Cytoskeleton

Cellular Microtubule Network Disruption

In a cellular context, the impact of AMBMP hydrochloride on the microtubule network is more pronounced than that of nocodazole. Using confocal imaging to quantify the disruption of the intracellular microtubule network, AMBMP exhibited an IC50 of 0.34 µM for inducing microtubule disturbance. In the same assay, nocodazole was significantly less potent, with a measured IC50 of 1.7 µM [1].

Cellular Microtubule Network Disruption
Head-to-head
AMBMP IC50 0.34 µM
Nocodazole IC50 1.7 µM
5-fold lower IC50
Reported stronger cellular microtubule disruption context; may support cytoskeletal perturbation studies.
Confocal microscopy, intracellular tubulin staining.
Microtubule Disruption Cell Cycle Arrest Cytoskeleton

In Vivo Target Engagement: CaMKIIβ Selectivity

In an in vivo model of limb girdle muscular dystrophy (C3KO mice), daily intraperitoneal administration of AMBMP (7.5 mg/kg) resulted in specific activation of CaMKIIβ signaling in muscle tissue. Importantly, under the same dosing regimen, AMBMP did not activate other key pathways that control muscle remodeling and oxidative metabolism, specifically AKT and AMPK. This was demonstrated by western blot analysis using antibodies specific for the active forms of these signaling pathways [1].

In Vivo Target Engagement: CaMKIIβ Selectivity
Model context
CaMKIIβ: Activated
AKT, AMPK: Not activated
Reported in vivo target engagement context; supports CaMKIIβ-selective signaling in dystrophy model.
C3KO mice, 7.5 mg/kg i.p. daily, 14 days.
CaMKIIβ In Vivo Pharmacology Target Engagement

Context-Dependent TLR Suppression in Monocytes

AMBMP hydrochloride exhibits a unique context-dependent effect on human monocytes. In naive cells, it induces a pro-inflammatory cytokine response. However, in the presence of TLR2, TLR4, or TLR5 agonists (such as LPS or flagellin), AMBMP suppresses the production of pro-inflammatory cytokines like TNF, IL-6, and IL-12 p40. For instance, at a concentration of 10 µM, AMBMP significantly reduced the secretion of these cytokines from human monocytes stimulated with TLR agonists [1]. This property is linked to its activation of the Wnt/β-catenin pathway.

Context-Dependent TLR Suppression in Monocytes
Supporting evidence
Significant reduction of TNF, IL-6, IL-12 p40 at 10 µM
Vehicle + TLR agonist stimulation
p < 0.05
Reported context-dependent immunomodulation; supports Wnt-innate immunity crosstalk investigation.
Primary human monocytes, TLR2/4/5 agonists.
TLR Signaling Inflammation Human Monocytes

High-Value Application Scenarios


Decoupling Wnt Signaling from GSK-3β Inhibition

Researchers investigating canonical Wnt signaling frequently utilize GSK-3β inhibitors like CHIR-99021. However, GSK-3β is a pleiotropic kinase with over 100 substrates, and its inhibition produces numerous off-target effects (e.g., on insulin signaling, apoptosis, and NF-κB). AMBMP hydrochloride is the tool of choice for studies that require specific activation of the Wnt/β-catenin transcriptional program without the confounding effects of direct GSK-3β inhibition. Its lack of GSK-3β inhibitory activity (IC50 > 60 µM) at Wnt-activating concentrations (EC50 700 nM) provides a cleaner, more specific readout of Wnt pathway activation .

Wnt Signaling and Cytoskeletal Dynamics Crosstalk

The dual activity of AMBMP hydrochloride as both a Wnt activator and a potent tubulin polymerization inhibitor (IC50 0.33 µM) makes it a unique probe for exploring the intersection of signaling pathways and cytoskeletal architecture . This is particularly relevant in studies of cell migration, invasion, and mitosis, where both Wnt signaling and microtubule dynamics play critical roles. AMBMP allows researchers to perturb both systems simultaneously with a single small molecule, which can be compared to the effects of selective Wnt activators or tubulin inhibitors alone.

Muscle Biology and Muscular Dystrophy Research

In vivo studies have demonstrated that AMBMP hydrochloride engages a specific target, CaMKIIβ, in muscle tissue, leading to beneficial metabolic reprogramming and improved muscle function in a disease model . Unlike other small molecules that may activate multiple pathways (e.g., AKT, AMPK), AMBMP's signaling is specific to CaMKIIβ in this context. This selectivity makes AMBMP a valuable chemical tool for dissecting the role of CaMKIIβ in muscle physiology and for evaluating its potential as a therapeutic target for muscular dystrophies and other conditions involving muscle wasting.

Context-Specific Modulation of Innate Immunity

AMBMP hydrochloride is a critical reagent for studying the complex relationship between Wnt signaling and innate immune responses. Its ability to induce pro-inflammatory cytokines in naive human monocytes, yet suppress cytokine production in response to TLR2, 4, and 5 stimulation, offers a powerful system for investigating context-dependent immune regulation . This makes AMBMP an ideal compound for elucidating how Wnt/β-catenin pathway activation can switch from a pro-inflammatory to an anti-inflammatory role depending on the cellular environment.

Application
Selection Property
Validation Focus
GSK-3β-independent Wnt signaling studies
Wnt activation without GSK-3β inhibition
Off-target pathway exclusion (insulin, NF-κB)
Crosstalk studies of Wnt and microtubule dynamics
Dual Wnt activation and tubulin inhibition
Differentiation from single-mechanism probes
CaMKIIβ pathway research in muscle dystrophy models
In vivo CaMKIIβ target engagement selectivity
Pathway selectivity vs. AKT/AMPK activation
Context-dependent innate immunity and Wnt crosstalk
Dual immunomodulatory profile (naive vs. TLR-stimulated)
TLR agonist-specific cytokine response pattern

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


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